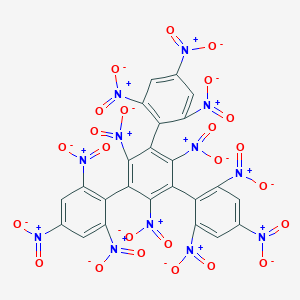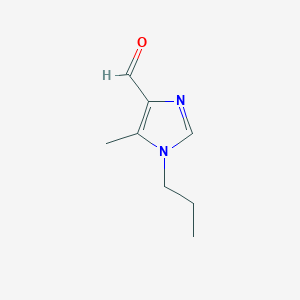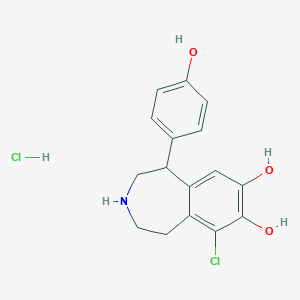
2,3,5,6-Tetrafluoro-4-iodopyridine
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Vorbereitungsmethoden
2,3,5,6-Tetrafluoro-4-iodopyridine can be synthesized through several methods. One common method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide. Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . These methods yield the desired compound with high efficiency and purity.
Analyse Chemischer Reaktionen
2,3,5,6-Tetrafluoro-4-iodopyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. For instance, hydroxide ion, methoxide ion, and ammonia can attack the compound at the 2-position, resulting in the formation of 2-substituted trifluoro-4-iodopyridines . Additionally, the compound can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, which are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-iodopyridine has several applications in scientific research. It is used in the synthesis of fluorinated pyridines, which are valuable in medicinal chemistry due to their biological activity . The compound is also used in the development of imaging agents for biological applications .
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluoro-4-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The presence of fluorine atoms in the compound increases its electron-withdrawing capacity, making it more reactive towards nucleophiles . This property is exploited in various chemical reactions to synthesize derivatives with desired properties.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluoro-4-iodopyridine is unique compared to other fluorinated pyridines due to the presence of the iodine atom. Similar compounds include 2,3,5,6-tetrafluoropyridine and 3-chloro-2,4,5,6-tetrafluoropyridine . These compounds share similar fluorination patterns but differ in their reactivity and applications. The iodine atom in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPRQTRSDKIVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?
A1: The research primarily focuses on utilizing this compound as a starting material for further synthesis. Key reactions include:
- Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []
- Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []
- Coupling Reactions: this compound can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []
Q2: Why is the synthesis of this compound significant?
A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)


![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)









